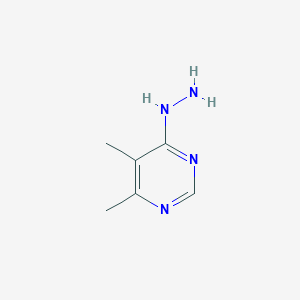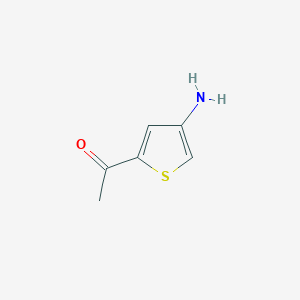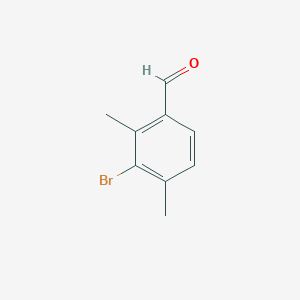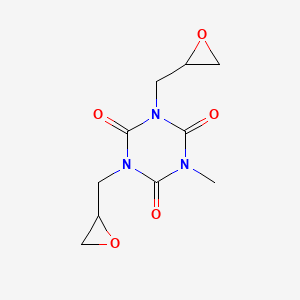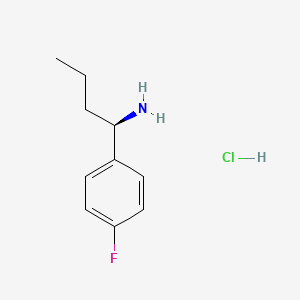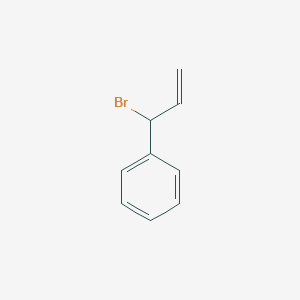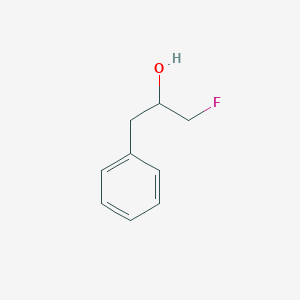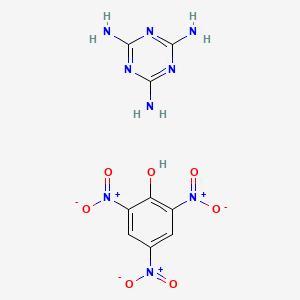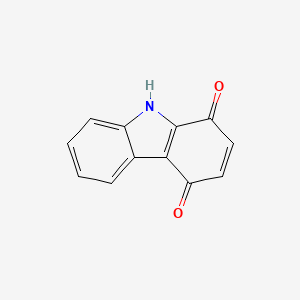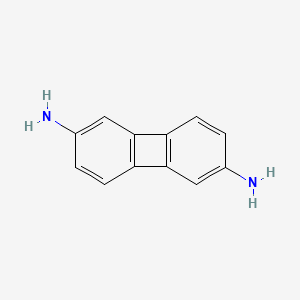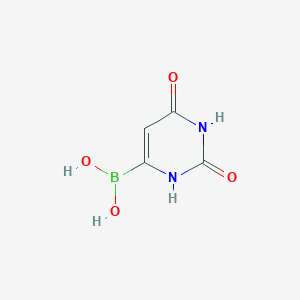
(2S)-2-chloropropanoyl chloride
概要
説明
Synthesis Analysis
The synthesis of acyl chlorides often involves the reaction of a carboxylic acid with thionyl chloride . The exact synthesis process for “(2S)-2-chloropropanoyl chloride” would depend on the starting materials and specific reaction conditions.Molecular Structure Analysis
The molecular structure of “(2S)-2-chloropropanoyl chloride” would likely involve a carbon backbone with a chlorine atom and a carbonyl group (C=O). The “(2S)” designation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms .Chemical Reactions Analysis
Acyl chlorides are highly reactive and can undergo a variety of chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-chloropropanoyl chloride” would depend on its specific molecular structure. In general, acyl chlorides are typically liquid at room temperature and have a strong, acrid odor .科学的研究の応用
Thermal Energy Storage
(2S)-2-chloropropanoyl chloride can be used in the field of thermal energy storage. Chloride salts, including (2S)-2-chloropropanoyl chloride, have been used as heat transfer fluids in concentrated solar or nuclear power plants . These salts have high heat capacity, are chemically stable at elevated temperatures, and exhibit a tailorable melting point through compositional changes .
Salt Purification
This compound can also be used in salt purification processes. Specifically, it can be used in carbochlorination, a process that proves most effective according to thermodynamics and produces a gaseous byproduct easily removed from the salt .
Corrosion Control
The use of (2S)-2-chloropropanoyl chloride in salt purification can lead to decreased oxide content in salts, which in turn reduces their corrosivity. This suggests that a proper salt treatment may reduce dependence on specialized materials for use with molten salts .
Industrial Systems
(2S)-2-chloropropanoyl chloride can be used in industrial systems that require the removal of common impurities in MgCl2-based feedstock or coverage gases .
Titration
(2S)-2-chloropropanoyl chloride can be used in titration methods to determine the chloride ion concentration of a solution .
作用機序
Target of Action
As an acyl chloride, it is highly reactive and can interact with a variety of biological molecules, such as proteins and nucleic acids .
Mode of Action
(2S)-2-chloropropanoyl chloride, like other acyl chlorides, is highly electrophilic due to the polarization of the carbonyl and the inductive effect of the chlorine atom . This makes it extremely reactive towards nucleophiles, which are abundant in biological systems. The compound can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the replacement of the chloride ion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-chloropropanoyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Additionally, the compound’s action could be influenced by the specific biological environment it is in, including the types of cells present, their metabolic state, and the presence of various biomolecules.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-chloropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-chloropropanoyl chloride | |
CAS RN |
70110-24-6 | |
| Record name | (2S)-2-chloropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



